N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

Catalog No.
S11398634
CAS No.
M.F
C21H20ClN3O3
M. Wt
397.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-...

Product Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

InChI

InChI=1S/C21H20ClN3O3/c1-27-19-8-13-7-18(25-17(13)10-20(19)28-2)21(26)23-6-5-12-11-24-16-4-3-14(22)9-15(12)16/h3-4,7-11,24-25H,5-6H2,1-2H3,(H,23,26)

InChI Key

FYIOGBIKBAISOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)OC

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a chemical compound characterized by its complex structure that incorporates indole moieties, which are known for their biological significance. The compound features a chloro substituent at the 5-position of the indole ring, and a carboxamide functional group, contributing to its potential pharmacological properties. Its molecular formula is C18H20ClN3O3, and it has a molecular weight of approximately 363.82 g/mol.

The chemical reactivity of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide can be explored through various reactions typical of indole derivatives. These may include:

  • Nucleophilic substitutions: The chloro group can undergo nucleophilic substitution reactions, which could be utilized to introduce different substituents.
  • Amide bond formation: The carboxamide group allows for further derivatization through reactions with amines or alcohols.
  • Electrophilic aromatic substitution: The indole rings can participate in electrophilic aromatic substitution reactions, allowing modifications at various positions on the indole structure.

Research indicates that compounds similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide exhibit various biological activities, including:

  • Anticancer properties: Indole derivatives have been studied for their potential in inhibiting cancer cell proliferation.
  • Neuroprotective effects: Some studies suggest that indoles may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial activity: Similar compounds have shown efficacy against various microbial strains.

Synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves several steps:

  • Preparation of the indole core: The synthesis begins with the formation of the indole structure through cyclization reactions involving suitable precursors.
  • Chlorination: Introduction of the chloro group at the 5-position can be achieved through electrophilic chlorination methods.
  • Carboxamide formation: The carboxamide group is introduced by reacting an appropriate amine with an activated carboxylic acid derivative.
  • Final coupling step: The ethyl chain is added through a coupling reaction with an appropriate ethyl halide or equivalent.

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide has potential applications in:

  • Pharmaceutical development: Due to its promising biological activities, it could serve as a lead compound in drug development targeting cancer or neurodegenerative diseases.
  • Research tool: It may be utilized in biological research to study indole derivatives and their mechanisms of action.

Interaction studies involving N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide focus on:

  • Protein binding assays: Understanding how this compound interacts with various proteins could elucidate its mechanism of action.
  • Receptor binding studies: Investigating its affinity for specific receptors may reveal its therapeutic potential and side effects.

Several compounds share structural features with N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-chloro-N-(2-methylphenyl)-N'-(4-methylpiperidinyl)carbamateContains a chlorinated aromatic ringFocus on piperidine interactions
5-methoxy-N-(2-(4-methylpiperazinyl))indoleFeatures methoxy substitutionPotential neuroactive properties
7-chloro-N-(2-(4-methylpiperidinyl))indoleChlorinated at a different positionInvestigated for analgesic effects

These compounds highlight the unique positioning of the chloro and methoxy groups in N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide, which may influence its biological activity and pharmacological profile.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

397.1193192 g/mol

Monoisotopic Mass

397.1193192 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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